1,3,5-Tris(2-bromophenyl)benzene
CAS No.: 380626-56-2
Cat. No.: VC21411615
Molecular Formula: C24H15Br3
Molecular Weight: 543.1g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 380626-56-2 |
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Molecular Formula | C24H15Br3 |
Molecular Weight | 543.1g/mol |
IUPAC Name | 1,3,5-tris(2-bromophenyl)benzene |
Standard InChI | InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
Standard InChI Key | CCCRAMFEOFEFKA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Introduction
Structure and Chemical Properties
1,3,5-Tris(2-bromophenyl)benzene features a symmetrical arrangement of three 2-bromophenyl groups around a central benzene core. The molecular formula is C24H15Br3, with a corresponding molecular weight of 543.1 g/mol . The compound is identified by CAS number 380626-56-2 and is also known by alternative names such as 2,2''-Dibromo-5'-(2-bromophenyl)-1,1':3',1''-terphenyl .
The physical properties of 1,3,5-Tris(2-bromophenyl)benzene include a density of 1.626±0.06 g/cm³, a melting point range of 159-160°C, and an estimated boiling point of 547.5±45.0°C . These properties reflect the compound's relatively high molecular weight and the influence of the bromine substituents on intermolecular interactions.
Table 1: Physical and Chemical Properties of 1,3,5-Tris(2-bromophenyl)benzene
The structure of 1,3,5-Tris(2-bromophenyl)benzene is characterized by the presence of bromine atoms at the ortho positions (position 2) of each phenyl ring. This arrangement creates a distinctive three-dimensional configuration that influences the compound's reactivity and potential applications. The ortho-positioning of the bromine atoms creates a more sterically hindered environment compared to its meta- and para-substituted isomers, which can significantly affect its reactivity in various chemical transformations.
Applications and Research Relevance
1,3,5-Tris(2-bromophenyl)benzene serves as a precursor in the synthesis of various materials, including hole transport materials in organic electronics. The strategic positioning of bromine atoms at the ortho positions makes this compound particularly valuable for further functionalization through various cross-coupling reactions, such as Suzuki coupling.
The applications of 1,3,5-Tris(2-bromophenyl)benzene can be understood in the context of related brominated triarylbenzenes, which have been investigated for:
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Development of organic semiconductor materials for electronic devices
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Creation of compounds with tailored optical and electrical properties
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Synthesis of more complex molecular architectures through selective functionalization
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Building blocks for supramolecular chemistry and self-assembled structures
The presence of bromine atoms at the ortho positions could potentially influence the dihedral angles between the central benzene ring and the peripheral phenyl groups, affecting conjugation throughout the molecule and consequently its electronic properties. This feature could be particularly relevant for applications in organic electronics, where molecular geometry significantly impacts charge transport characteristics.
Comparative Analysis with Isomeric Compounds
1,3,5-Tris(2-bromophenyl)benzene is one of several isomeric forms of brominated triarylbenzenes. Related compounds include:
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1,3,5-Tris(3-bromophenyl)benzene (meta-substituted)
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1,3,5-Tris(4-bromophenyl)benzene (para-substituted)
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1,3,5-Tris(3,5-dibromophenyl)benzene (di-substituted)
Table 2: Comparison of 1,3,5-Tris(2-bromophenyl)benzene with Isomeric Compounds
Compound | CAS Number | Melting Point | Key Structural Feature |
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1,3,5-Tris(2-bromophenyl)benzene | 380626-56-2 | 159-160°C | Bromine at ortho positions |
1,3,5-Tris(3-bromophenyl)benzene | 96761-85-2 | 172°C | Bromine at meta positions |
1,3,5-Tris(4-bromophenyl)benzene | 7511-49-1 | 263°C | Bromine at para positions |
The significant difference in melting points among these isomers demonstrates how the position of bromine atoms substantially influences physical properties. The para-substituted isomer has a notably higher melting point, likely due to more efficient crystal packing enabled by its more linear structure . The ortho-substituted variant, with its lower melting point, suggests a less ordered crystal structure, possibly due to steric hindrance that prevents optimal molecular packing.
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